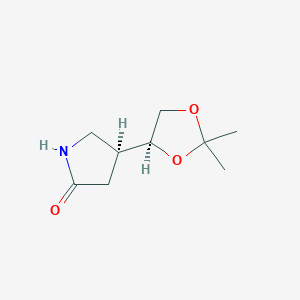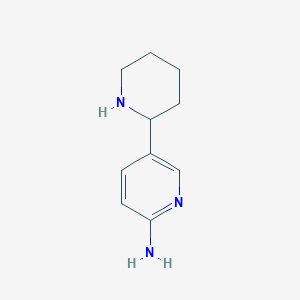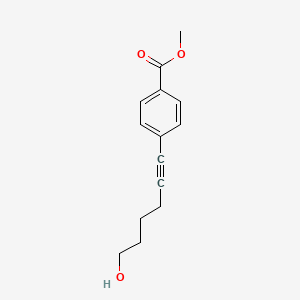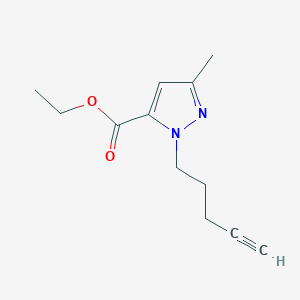
(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidin-2-one core structure, which is a five-membered lactam, and a 2,2-dimethyl-1,3-dioxolane moiety. The stereochemistry of the compound is defined by the (S)-configuration at both chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one can be achieved through various methods. One efficient route involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous as it can be carried out under mild conditions without the use of metals.
Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes that can be carried out under controlled conditions. The use of continuous flow reactors and microchannel reactors is common in industrial settings to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The molecular targets may include enzymes involved in metabolic pathways, receptors, and other proteins. The pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one include other pyrrolidinones and dioxolane derivatives, such as:
- Pyrrolidin-2-one
- 2,2-Dimethyl-1,3-dioxolane
- N-substituted pyrrolidinones
Uniqueness
The uniqueness of this compound lies in its chiral centers and the combination of the pyrrolidinone and dioxolane moieties. This unique structure imparts specific chemical and biological properties that make it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
(4S)-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO3/c1-9(2)12-5-7(13-9)6-3-8(11)10-4-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 |
InChI-Schlüssel |
TZBPZBWOSCIJOZ-NKWVEPMBSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)[C@H]2CC(=O)NC2)C |
Kanonische SMILES |
CC1(OCC(O1)C2CC(=O)NC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B11817073.png)

![(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817075.png)






![3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid](/img/structure/B11817118.png)


![ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11817129.png)
